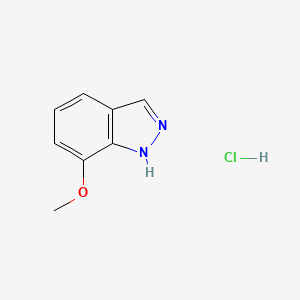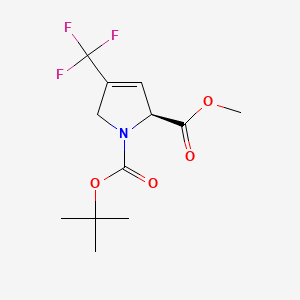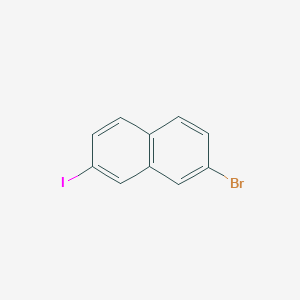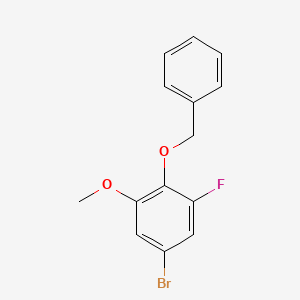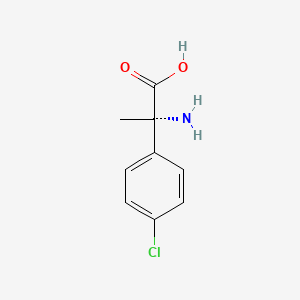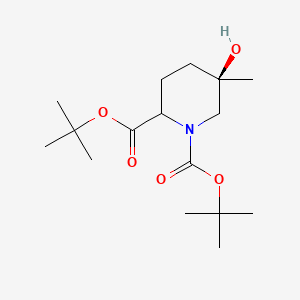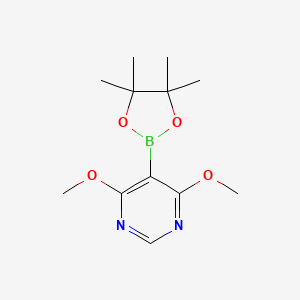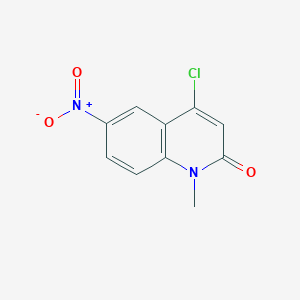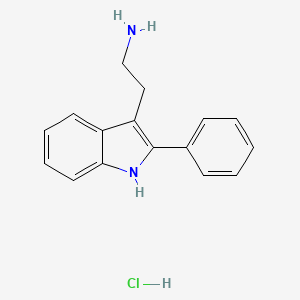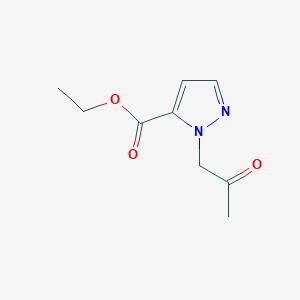
Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by an ethyl ester group attached to the carboxylate moiety and a 2-oxopropyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent. The resulting intermediate is then subjected to further reactions to introduce the 2-oxopropyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Common industrial reagents include ethyl acetoacetate, hydrazine hydrate, and various catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazole derivatives.
科学的研究の応用
Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds to Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate include other pyrazole derivatives such as:
- Ethyl 1-(2-oxopropyl)-3-methyl-1H-pyrazole-5-carboxylate
- Ethyl 1-(2-oxopropyl)-4-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 1-(2-oxopropyl)-1H-pyrazole-3-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
ethyl 2-(2-oxopropyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)8-4-5-10-11(8)6-7(2)12/h4-5H,3,6H2,1-2H3 |
InChIキー |
HWYWLJFHAUZWBQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=NN1CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


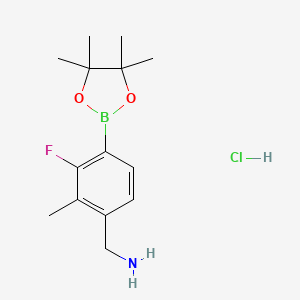
![(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one](/img/structure/B13915865.png)
